3,4-difluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3/c1-25-16-10-12(5-7-15(16)22-8-2-3-17(22)23)21-18(24)11-4-6-13(19)14(20)9-11/h4-7,9-10H,2-3,8H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWWLCVRUCWWMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)F)F)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-difluoro-N-[3-methoxy
Biological Activity
3,4-Difluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its antimicrobial, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : CHFNO
- CAS Number : 941993-06-2
The structure includes a difluorobenzene moiety and a pyrrolidinone derivative, which are critical for its biological activity.
Synthesis and Characterization
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The compound is characterized using various techniques including:
- Nuclear Magnetic Resonance (NMR)
- Mass Spectrometry (MS)
- Infrared Spectroscopy (IR)
These methods confirm the presence of functional groups and the overall structure.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance:
- Compounds with similar oxadiazole structures have shown activity against Escherichia coli and Pseudomonas aeruginosa .
In specific studies, this compound's analogs displayed varying levels of effectiveness against different microbial strains.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various in vivo models. For example:
- In carrageenan-induced rat paw edema models, compounds structurally related to this compound demonstrated significant inhibition of inflammation .
| Compound | Dose (mg/kg) | Inhibition after 3h (%) | Inhibition after 6h (%) |
|---|---|---|---|
| C1 | 30 | 3.28 ± 0.28 | 58.24 |
| C2 | 30 | 2.48 ± 0.23 | 56.48 |
| C4 | 30 | 1.62 ± 0.27 | 70.98 |
| Indomethacin | 40 | 1.78 ± 0.34 | 66.44 |
This table illustrates the comparative efficacy of various compounds in reducing inflammation.
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. The difluoro substitution and the presence of the pyrrolidinone moiety are thought to enhance binding affinity and specificity .
Case Studies
Several case studies highlight the efficacy of this compound in various biological assays:
- Antibacterial Studies : A series of benzamide derivatives were tested against common bacterial strains, showing promising results in inhibiting growth.
- Anti-inflammatory Studies : The use of this compound in animal models demonstrated a dose-dependent reduction in swelling and pain associated with inflammation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Structure-Activity Relationships (SAR)
- Fluorination: The target’s 3,4-difluoro group mirrors analogs like 4e and the chromenone derivative , enhancing membrane permeability and resistance to oxidative metabolism.
- Pyrrolidinone vs. Quinazolinone: The target’s 2-oxopyrrolidin-1-yl group may offer better solubility than 4e’s quinazolinone due to reduced aromaticity. Conversely, quinazolinone could improve π-π stacking in target binding.
- Agricultural vs. Pharmaceutical Design : Mepronil lacks complex heterocycles, prioritizing stability under environmental conditions, whereas the target’s substituents suggest a focus on bioavailability and target engagement.
Key Research Findings and Gaps
- Target Compound: No direct activity data are available. Prioritize in vitro assays (e.g., kinase panels, solubility studies) to benchmark against analogs like 4e .
- Contradictions : Fluorination is leveraged across applications (pharmaceutical vs. pesticide), but design priorities diverge—pharmaceutical analogs emphasize binding, while pesticides focus on persistence.
- Opportunities: Exploration of the pyrrolidinone group’s role in conformational restriction or hydrogen bonding could differentiate the target from quinazolinone-based analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
